molecular formula C14H8ClFN2 B8812916 4-Chloro-6-(4-fluorophenyl)quinazoline

4-Chloro-6-(4-fluorophenyl)quinazoline

Cat. No. B8812916
M. Wt: 258.68 g/mol
InChI Key: CBQNSXJGOYCSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(4-fluorophenyl)quinazoline is a useful research compound. Its molecular formula is C14H8ClFN2 and its molecular weight is 258.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(4-fluorophenyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(4-fluorophenyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-6-(4-fluorophenyl)quinazoline

Molecular Formula

C14H8ClFN2

Molecular Weight

258.68 g/mol

IUPAC Name

4-chloro-6-(4-fluorophenyl)quinazoline

InChI

InChI=1S/C14H8ClFN2/c15-14-12-7-10(3-6-13(12)17-8-18-14)9-1-4-11(16)5-2-9/h1-8H

InChI Key

CBQNSXJGOYCSOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)N=CN=C3Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 4-hydroxy-6-(4-fluorophenyl)-quinazoline (720 mg, 3 mmol) in toluene (20 ml) was added diisopropylethylamine (1.5 ml, 9 mmol) and POCl3 (0.84 ml, 9 mmol). The mixture was refluxed for 1 hour. The solvents were evaporated in vacuo. The residue was redissolved in dichloromethane and the organic layer was washed with ice water till pH 6-7. The combined organic layers were dried over MgSO4 and concentrated to yield the title compound as a yellow solid (700 mg, yield: 90%) was characterized by its mass spectrum as follows: MS (m/z): 259 ([M+H]+, 100).
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.84 mL
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

To a suspension of the product of example 7 (720 mg, 3 mmol) in toluene (20 ml) was added diisopropylethylamine (1.5 ml, 9 mmol) and POCl3 (0.84 ml, 9 mmol). The mixture was refluxed for 1 hour. The solvents were evaporated in vacuo. The residue was redissolved in dichloromethane and the organic layer was washed with ice water till pH 6-7. The combined organic layers were dried over MgSO4 and concentrated to yield the title compound as a yellow solid (700 mg, yield: 90%) which was characterized by its mass spectrum as follows: MS (m/z): 259 ([M+H]+, 100).
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.84 mL
Type
reactant
Reaction Step Two
Yield
90%

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